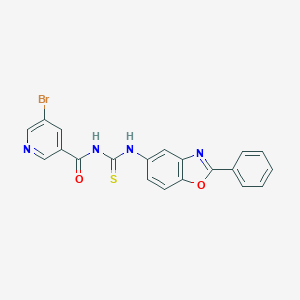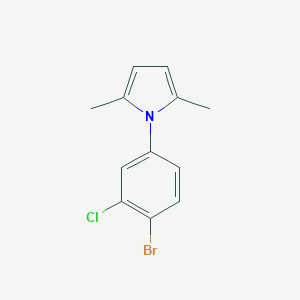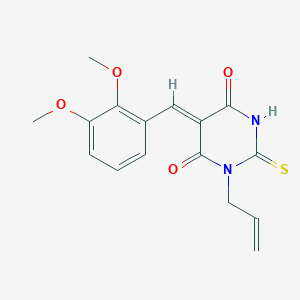
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and various aldehydes or ketones under acidic or basic conditions.
Thiocarbamoylation: The thiocarbamoyl group can be introduced using isothiocyanates under mild conditions.
Coupling with Nicotinamide: The final step involves coupling the benzoxazole derivative with nicotinamide using coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development .
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its anticancer properties, in particular, have shown promise in preclinical studies, indicating its potential use in chemotherapy .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced durability or antimicrobial activity.
作用機序
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA involves its interaction with various molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
類似化合物との比較
Similar Compounds
2-phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
5-bromo-2-phenylbenzoxazole: Similar in structure but lacks the nicotinamide and thiocarbamoyl groups.
Nicotinamide derivatives: Known for their role in various biological processes, including DNA repair and cell metabolism.
Uniqueness
The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA lies in its combined structural features, which confer a broad spectrum of biological activities
特性
分子式 |
C20H13BrN4O2S |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
5-bromo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13BrN4O2S/c21-14-8-13(10-22-11-14)18(26)25-20(28)23-15-6-7-17-16(9-15)24-19(27-17)12-4-2-1-3-5-12/h1-11H,(H2,23,25,26,28) |
InChIキー |
CDIBPAYWSNKVEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)
![5-[(3-bromobenzyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)-1H-tetraazole](/img/structure/B328680.png)
![5-[(3-iodobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B328681.png)



![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B328690.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)


![ethyl (2-ethoxy-4-{(E)-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B328699.png)
